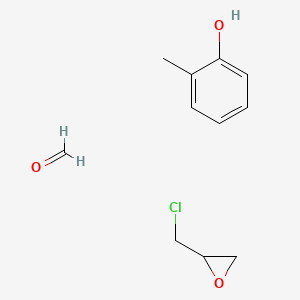
Yttrium oxide
説明
Yttrium Oxide, also known as Yttria, is a chemical compound made up of yttrium and oxygen . It is an air-stable, white solid substance . The thermal conductivity of this compound is 27 W/(m·K) . It is widely used to make Eu:YVO4 and Eu:Y2O3 phosphors that give the red color in color TV picture tubes .
Synthesis Analysis
This compound can be synthesized through various methods such as sol-gel, emulsion, chemical methods, solid-state reactions, combustion, colloid reaction techniques, and hydrothermal processing . Other methods include the evaporation using a high-energy electron beam .
Molecular Structure Analysis
This compound crystallizes in the cubic Ia-3 space group . The structure is three-dimensional. There are two inequivalent Y3+ sites. In the first Y3+ site, Y3+ is bonded to six equivalent O2- atoms to form a mixture of distorted edge and corner-sharing YO6 octahedra .
Physical and Chemical Properties Analysis
This compound has a melting point of 2410°C and a boiling point of 4300°C . It exhibits a hardness of 8.5 on the Mohs scale, which is comparable to topaz . It is stable in air in bulk form, due to the formation of a protective oxide, Y2O3, film on its surface .
科学的研究の応用
Nanoparticle Synthesis and Biomedical Applications
Yttrium oxide nanoparticles stand out for their higher dielectric constant and thermal stability, making them excellent for various technical applications. They are utilized as host materials for rare-earth dopants, in biological imaging, photodynamic therapies, and have notable antibacterial and antioxidant properties. These nanoparticles also find applications in biosensors and bioimaging, targeting small organic chemicals, metal ions, and biomarkers through colorimetric, electrochemistry, and chemiluminescent detection modes (Rajakumar et al., 2021).
Recovery from Waste and Secondary Sources
Research on this compound also focuses on its recovery from waste sources, such as ceramic dust and titanium-aluminium based wastes, to address environmental concerns and supply limitations of rare earth elements. Techniques include dissolution kinetics using acids and selective recovery processes to produce pure yttrium oxalate, followed by thermal decomposition to obtain this compound, demonstrating the importance of recycling and sustainability in material science (Stopić et al., 2016; Stopić et al., 2018).
Optoelectronics and Laser Applications
This compound's nonlinear optical properties and high dielectric constants make it a promising material for optoelectronic devices and erbium-doped fiber lasers. It serves as an ideal high-kappa gate dielectric for carbon-based electronics, enhancing device characteristics and efficiency. Its application in erbium-doped fiber lasers as a saturable absorber highlights its role in ultrafast photonics and optoelectronic devices research (Liu et al., 2021; Wang et al., 2010).
Surface Modification for Improved Dispersibility
Surface modification of Y2O3 nanoparticles enhances their dispersibility in aqueous media, which is crucial for biomedical applications like cellular imaging and drug delivery. By bonding with phosphonic acids, this compound nanoparticles' hydrophilicity can be controlled, demonstrating the versatility and adaptability of this compound in various applications (Traina & Schwartz, 2007).
Neuroprotective Properties
Exploratory research into this compound nanoparticles has shown their potential as neuroprotective agents. By acting as direct antioxidants, they can protect nerve cells from oxidative stress, opening new avenues in the development of treatments for neurodegenerative diseases (Schubert et al., 2006).
作用機序
Target of Action
Yttrium oxide (Y2O3) nanoparticles are being explored for biological applications due to their excellent mechanical, thermal, and chemical stability, as well as their strong corrosion resistance and low toxicity . The primary targets of this compound are cells, particularly in the context of cancer treatment . Studies have shown that this compound nanoparticles can replace calcium in bone and liver tissues, suggesting these organs are the primary targets of intravenously injected yttrium .
Mode of Action
This compound nanoparticles interact with their targets primarily through physical and chemical interactions. For instance, in cancer treatment, this compound nanoparticles have been shown to increase levels of reactive oxygen species (ROS) generation, leading to DNA damage and induction of apoptosis and ferroptosis in cancer cells . In addition, the nanoparticles can cause disordered auxin signaling in plant cells, affecting their growth and development .
Biochemical Pathways
This compound nanoparticles affect several biochemical pathways. In cancer cells, they induce DNA damage and apoptosis, likely through the activation of the MAPK signaling pathway . They also enhance the ethylene and abscisic acid signaling pathways in plants . Furthermore, they specifically inhibit the expression of lignin synthesis-related genes .
Pharmacokinetics
It is known that this compound is a stable, white solid substance with a high thermal conductivity . It is insoluble in water, which may impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In cancer treatment, this compound nanoparticles can induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in cancer cells . In plants, they can inhibit growth, induce root cell death, and disorder auxin signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound particles . Furthermore, due to the widespread application of rare earth oxide nanoparticles in various fields, their release into the environment is inevitable, and their potential toxicity and ecological impact have become a concern .
Safety and Hazards
将来の方向性
Given the unique properties and diverse applications of Yttrium Oxide, research is ongoing to discover even more uses for this versatile compound. With advances in technology, it is anticipated that this compound will play a vital role in future innovations, particularly in the fields of electronics, energy, and telecommunications .
生化学分析
Biochemical Properties
Yttrium oxide nanoparticles (Y2O3 NPs) are being explored for biological applications due to their excellent mechanical, thermal, and chemical stability, strong corrosion resistance, and low toxicity . The biochemical properties of this compound make it a promising candidate for various applications in the field of biochemistry.
Cellular Effects
Studies have shown that this compound nanoparticles can cause oxidative stress, leading to inflammatory and pathological lesions in animal models .
Molecular Mechanism
It is known that this compound nanoparticles can interact with various biomolecules, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, studies have shown that this compound nanoparticles can accumulate in various tissues over time, leading to increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, studies have shown that high doses of this compound nanoparticles can cause oxidative damage, while lower doses may have less pronounced effects .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. Studies have shown that this compound nanoparticles can accumulate in various tissues, including the lung, liver, kidney, and heart .
Subcellular Localization
It is known that this compound nanoparticles can interact with various cellular components, potentially affecting their activity or function .
特性
IUPAC Name |
oxygen(2-);yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Y/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDFQVOCFDJEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Y2O3, O3Y2 | |
| Record name | yttria | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttria | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Yttrium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051573 | |
| Record name | Yttrium oxide (Y2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.810 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White solid insoluble in water; [Sax] | |
| Record name | Yttrium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2050 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1314-36-9, 11130-29-3 | |
| Record name | Yttria | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium oxide (Y2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Yttrium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTRIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8071685XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the chemical formula and molecular weight of yttrium oxide?
A1: this compound has the chemical formula Y2O3 and a molecular weight of 225.81 g/mol.
Q2: What is the crystal structure of this compound nanoparticles?
A2: this compound nanoparticles typically exhibit a cubic crystal structure. []
Q3: How does this compound behave as a sintering aid in alumina ceramics?
A3: While this compound exhibits a sintering-aid effect on alumina by chemically reacting with it and promoting liquid sintering, the reaction product can remain on the alumina surface, ultimately decreasing the bending strength of the resulting porous ceramic. This makes nano-yttrium oxide unsuitable for this specific application. []
Q4: Can this compound be used as a strengthening phase in corrosion-resistant steels?
A4: Research suggests that this compound (Y2O3) could be a promising candidate as a strengthening phase in corrosion-resistant steels. Thermodynamic modeling indicates that Y2O3 remains stable at high temperatures and doesn't react with common steel components. Centrifugal casting emerges as a potential method for incorporating Y2O3 into the steel matrix, potentially enhancing both mechanical and radiation-resistant properties. []
Q5: Does grinding and polishing affect the surface of dental zirconia with different this compound compositions?
A5: Studies show that while grinding and polishing dental zirconia with varying this compound content achieve a clinically acceptable surface roughness, the this compound composition itself doesn't significantly influence this roughness. []
Q6: How does the annealing temperature affect the properties of this compound thin films?
A6: Annealing this compound thin films, particularly under a hydrogen atmosphere at 450°C, significantly improves capacitance behavior without altering the film's chemical composition, except for a reduction in hydrogen content. []
Q7: How does laser roughening of silicon surfaces affect the luminescence of this compound thin films?
A7: Laser roughening of silicon surfaces enhances the luminescence of subsequently deposited europium-activated this compound thin films. The increased roughness reduces internal reflections, allowing more light to escape, thereby increasing brightness. []
Q8: What are some methods for preparing this compound powder?
A8: Various methods can be employed to prepare this compound powder:
- Precipitation: Reacting an yttrium salt solution with an alkaline solution produces yttrium hydroxide, which can be calcined to obtain this compound. Adding a surfactant during precipitation can control particle size. []
- Thermal decomposition: Heating yttrium oxalate hexahydrate under controlled conditions leads to the formation of this compound powder with high specific surface area. []
- Combustion synthesis: This method allows the production of weakly agglomerated this compound nanoparticles with good control over particle morphology. []
Q9: How can the particle size of this compound be controlled during synthesis?
A9: Particle size can be controlled through several parameters:
- Surfactants: Adding surfactants like diisooctyl sodium sulphosuccinate during synthesis can influence particle size and morphology. []
- Reaction conditions: Factors such as pH, reactant concentration, and aging time during precipitation reactions can affect particle size. [, ]
- Calcination temperature: Higher calcination temperatures typically lead to larger particle sizes and reduced specific surface area. []
Q10: What are some applications of this compound nanoparticles?
A10: this compound nanoparticles find use in various fields:
- Phosphors: this compound doped with rare-earth ions like europium or terbium exhibits luminescent properties, making it suitable for applications in displays and lighting. [, ]
- Catalysis: this compound can act as a catalyst or catalyst support in various chemical reactions. []
- Biomedicine: this compound nanoparticles show potential in bioimaging and as antimicrobial agents. [, ]
- Electronics: this compound's dielectric properties make it suitable for use in transistors and capacitors. [, ]
Q11: How is this compound used in thermal barrier coatings?
A11: this compound is a key component in thermal barrier coatings (TBCs) used in high-temperature applications, such as gas turbine engines. In these coatings, Y2O3 stabilizes the zirconia (ZrO2) phase, preventing detrimental phase transformations at high temperatures and improving the coating's durability and thermal insulation properties. []
Q12: How does the addition of this compound affect the properties of magnesium alloys?
A12: Adding yttrium and this compound nanoparticles to magnesium alloys can significantly enhance their mechanical properties, including strength and ductility. This improvement is attributed to the combined effects of solid solution strengthening and grain refinement by the yttrium, as well as the reinforcing effect of the this compound nanoparticles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



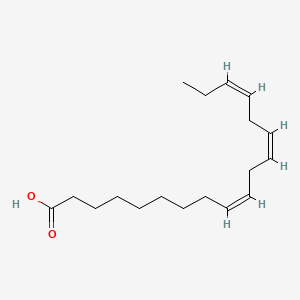

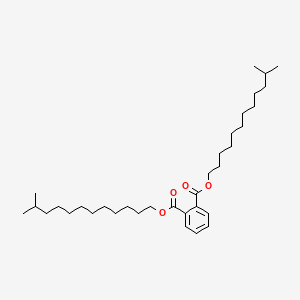
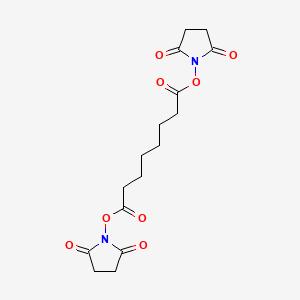
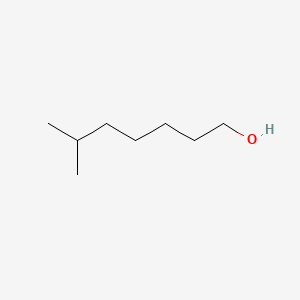


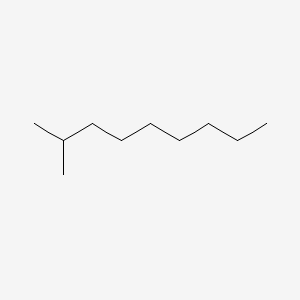

![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)
